Cycloepoxydon

Catalog No.
S642322
CAS No.
M.F
C12H16O5
M. Wt
240.25 g/mol
Availability
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Cycloepoxydon

Product Name

Cycloepoxydon

IUPAC Name

(1aR,5R,6S,7S,7aR)-6,7-dihydroxy-5-propyl-1a,3,5,6,7,7a-hexahydrooxireno[2,3-g]isochromen-2-one

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C12H16O5/c1-2-3-6-9(14)7-5(4-16-6)8(13)11-12(17-11)10(7)15/h6,9-12,14-15H,2-4H2,1H3/t6-,9-,10+,11+,12-/m1/s1

InChI Key

FQEOCFATKIDBGB-OVBJLEGISA-N

Synonyms

cycloepoxydon

Canonical SMILES

CCCC1C(C2=C(CO1)C(=O)C3C(C2O)O3)O

Isomeric SMILES

CCC[C@@H]1[C@H](C2=C(CO1)C(=O)[C@H]3[C@@H]([C@H]2O)O3)O

Cycloepoxydon is a naturally occurring epoxyquinone compound known for its significant biological activities, particularly as an inhibitor of nuclear factor kappa B (NF-κB) signaling pathways. It is structurally characterized by a cyclohexene ring and an epoxide functional group, which contribute to its reactivity and biological properties. Cycloepoxydon has been isolated from various fungal species, notably Phoma sp., and exhibits a complex molecular structure that allows it to interact with multiple biological targets .

Due to its epoxide group, which is known for its electrophilic nature. Key reactions include:

  • Nucleophilic Attack: The epoxide can be opened by nucleophiles, leading to the formation of diols or other functional groups.
  • Oxidation and Reduction: Cycloepoxydon can be oxidized to form more reactive species or reduced to yield different derivatives, which may enhance or alter its biological activity .
  • Cyclization Reactions: Under certain conditions, cycloepoxydon can participate in cyclization reactions, forming new cyclic compounds that may exhibit unique properties .

Cycloepoxydon is recognized for its potent biological activities:

  • NF-κB Inhibition: This compound effectively inhibits NF-κB signaling, a crucial pathway involved in inflammation and cancer progression. Studies have shown that cycloepoxydon can inhibit the activation of NF-κB in various cell lines, demonstrating potential anti-inflammatory and anticancer properties .
  • Antifungal Activity: Cycloepoxydon exhibits antifungal properties against plant pathogens such as Fusarium oxysporum, making it a candidate for agricultural applications .
  • Apoptotic Induction: It has been reported to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent .

The synthesis of cycloepoxydon has been achieved through several methods:

  • Total Synthesis: The total synthesis of cycloepoxydon has been accomplished using tartrate-mediated nucleophilic epoxidation techniques. This approach allows for the construction of the complex structure with high stereochemical control .
  • Biocatalytic Methods: Some methods utilize enzymes to facilitate the formation of the epoxy group under mild conditions, enhancing selectivity and yield .
  • Chemical Synthesis: Traditional organic synthesis methods involving various reagents and catalysts have also been employed to synthesize cycloepoxydon, focusing on optimizing reaction conditions for efficiency .

Cycloepoxydon has several promising applications:

  • Pharmaceutical Development: Due to its NF-κB inhibitory activity, it is being explored as a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Agricultural Use: Its antifungal properties make it a candidate for developing natural fungicides to protect crops from pathogenic fungi.
  • Research Tool: Cycloepoxydon serves as a valuable tool in biochemical research for studying NF-κB signaling pathways and apoptosis mechanisms .

Studies have focused on understanding how cycloepoxydon interacts with various biological targets:

  • Protein Binding Studies: Research indicates that cycloepoxydon binds selectively to cysteine residues in proteins involved in NF-κB signaling, inhibiting their activity and preventing downstream inflammatory responses .
  • Cell Line Studies: In vitro studies using cancer cell lines have demonstrated that cycloepoxydon can modulate cellular pathways associated with growth and survival, highlighting its potential therapeutic effects .

Cycloepoxydon belongs to a class of compounds known as epoxyquinones. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
EpoxyphomalinExhibits different biological activities; primarily studied for its antifungal properties.
BromoxoneKnown for its strong anti-inflammatory effects; differs in functional groups compared to cycloepoxydon.
EpiepoxydonA stereoisomer of cycloepoxydon; has similar but distinct biological activities.
Epoxyquinone AShares structural similarities but has different reactivity patterns and biological targets.

Cycloepoxydon's uniqueness lies in its specific ability to inhibit NF-κB signaling effectively while also displaying antifungal activity, making it a versatile compound in both pharmaceutical and agricultural contexts .

Molecular Structure and Formula

Cycloepoxydon represents a structurally complex epoxyquinone natural product with the molecular formula C₁₂H₁₆O₅ [1]. The compound features a distinctive tricyclic core structure incorporating both an epoxide ring and a quinone moiety, which are characteristic structural elements of the epoxyquinone family of natural products [2]. The molecular architecture of cycloepoxydon consists of a cyclohexenone ring system fused with an oxirene ring, creating a rigid polycyclic framework [3].

The structural framework is further elaborated with a propyl side chain and multiple hydroxyl substituents, contributing to the compound's overall molecular complexity [1]. The quinone functionality is integrated within a six-membered ring system, while the epoxide bridge spans across carbons within the tricyclic core [4]. This unique combination of structural features places cycloepoxydon within the broader class of polyketide-derived natural products that exhibit significant structural diversity [2].

PropertyValue
Molecular FormulaC₁₂H₁₆O₅
Molecular Weight240.25 g/mol
Exact Mass240.0998 Da
InChIInChI=1S/C12H16O5/c1-2-3-6-9(14)7-5(4-16-6)8(13)11-12(17-11)10(7)15/h6,9-12,14-15H,2-4H2,1H3/t6-,9-,10+,11+,12-/m1/s1
SMILESCCC[C@@H]1C@HO
InChIKeyFQEOCFATKIDBGB-OVBJLEGISA-N

Stereochemistry and Absolute Configuration

The stereochemical complexity of cycloepoxydon arises from the presence of five distinct chiral centres within its molecular framework [4]. The absolute configuration of these stereogenic centres has been established through comprehensive structural elucidation studies and confirmed by total synthesis approaches [3] [5].

(1aR,5R,6S,7S,7aR) Configuration

The absolute stereochemical assignment of cycloepoxydon follows the (1aR,5R,6S,7S,7aR) configuration, which defines the spatial arrangement of substituents around each chiral centre [4]. The 1a position corresponds to the epoxide carbon adjacent to the oxygen bridge, bearing an R configuration [3]. The 5 position, which carries the propyl substituent, also exhibits R stereochemistry [4].

The 6 and 7 positions within the epoxide ring system both adopt S configurations, creating a specific stereochemical relationship that influences the compound's overall three-dimensional structure [4]. The 7a position, representing the epoxide carbon adjacent to the quinone functionality, maintains an R configuration, completing the defined stereochemical pattern [3].

StereocentreConfigurationDescription
1aREpoxide carbon adjacent to oxygen bridge
5RPropyl-bearing carbon
6SHydroxyl-bearing carbon adjacent to epoxide
7SHydroxyl-bearing carbon in epoxide
7aREpoxide carbon adjacent to quinone

Structural Elucidation Methods

The structural elucidation of cycloepoxydon has been accomplished through multiple complementary analytical approaches [2] [3]. Nuclear magnetic resonance spectroscopy has played a central role in determining both the connectivity and stereochemical features of the molecule [6]. Advanced two-dimensional nuclear magnetic resonance techniques have been particularly valuable in establishing the complex ring system connectivity and spatial relationships [3].

Mass spectrometric analysis has provided confirmation of the molecular formula and fragmentation patterns characteristic of epoxyquinone structures [2]. X-ray crystallographic studies have yielded definitive structural information, with crystallographic data deposited under Cambridge Crystallographic Data Centre number 168199 [4]. The combination of spectroscopic and crystallographic evidence has enabled unambiguous assignment of the absolute configuration [3].

Total synthesis studies have served as additional confirmation of the proposed structure, with successful synthetic approaches validating the assigned stereochemistry through comparison of synthetic and natural material properties [3] [5] [7]. These synthetic efforts have also contributed to understanding the stereochemical relationships within the molecule and provided access to material for further studies [8].

Physicochemical Properties

Molecular Weight and Exact Mass

Cycloepoxydon exhibits a molecular weight of 240.2550 daltons, calculated based on the molecular formula C₁₂H₁₆O₅ [1]. The exact mass determination yields a value of 240.0998 daltons, reflecting the precise isotopic composition of the molecule [1]. These mass values are consistent with the proposed molecular structure and have been confirmed through high-resolution mass spectrometric analysis [2].

The molecular weight places cycloepoxydon within the range typical of small molecule natural products, facilitating its isolation and characterization from biological sources [1]. The relatively compact molecular structure, despite its structural complexity, contributes to its stability and accessibility for synthetic approaches [3] [5].

Partition Coefficient and Solubility

The physicochemical properties of cycloepoxydon, including its partition coefficient and solubility characteristics, are influenced by the presence of multiple hydroxyl groups and the overall polarity of the molecule [1]. The compound contains both hydrophilic hydroxyl substituents and hydrophobic alkyl components, creating an amphiphilic character that affects its distribution properties [2].

The presence of the quinone functionality and epoxide ring contributes to the compound's reactivity and influences its solubility in various solvent systems [9]. The hydroxyl groups provide hydrogen bonding capabilities, enhancing solubility in polar protic solvents [10]. However, specific quantitative data regarding partition coefficients and detailed solubility parameters require further experimental determination under standardized conditions [11] [12].

Spectroscopic Properties

The spectroscopic properties of cycloepoxydon reflect its complex molecular structure and provide valuable information for structural characterization [2] [10]. Nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the various structural elements within the molecule [6]. The quinone carbonyl functionality exhibits characteristic chemical shifts in carbon-13 nuclear magnetic resonance spectra, typically appearing in the 190-220 parts per million region [13].

Proton nuclear magnetic resonance spectroscopy provides detailed information about the stereochemical relationships and connectivity patterns within the molecule [9]. The epoxide protons appear as characteristic multipets in the 2.5-3.5 parts per million range, while hydroxyl protons contribute to the overall spectral complexity [6] [10].

Infrared spectroscopy reveals the presence of hydroxyl groups through broad absorption bands in the 3200-3600 wavenumber region, while the quinone carbonyl functionality contributes characteristic stretching vibrations around 1650-1700 wavenumbers [14] [10]. Ultraviolet-visible spectroscopy shows absorption patterns typical of conjugated quinone systems, with absorption maxima reflecting the extended conjugation within the molecular framework [15] [16].

Structural Relationship to Other Epoxyquinones

Comparative Analysis with Panepoxydone

Cycloepoxydon shares significant structural similarities with panepoxydone, another member of the epoxyquinone natural product family [17]. Both compounds feature the characteristic epoxyquinone core structure, though they differ in their substitution patterns and stereochemical arrangements [17]. The comparative analysis reveals that both molecules possess tricyclic frameworks incorporating epoxide and quinone functionalities, but with distinct regional variations [18].

Panepoxydone exhibits a different substitution pattern on the cyclohexenone ring system compared to cycloepoxydon, leading to variations in their biological activity profiles [17]. The stereochemical differences between these compounds highlight the importance of absolute configuration in determining the properties of epoxyquinone natural products [8]. Structural studies have demonstrated that subtle changes in substitution patterns can significantly influence the three-dimensional architecture and resulting biological activity [17].

Structural Comparison with Epoxyquinols

The relationship between cycloepoxydon and epoxyquinol natural products represents an important aspect of epoxyquinone structural diversity [8] [18]. Epoxyquinols typically feature additional hydroxylation patterns compared to cycloepoxydon, resulting in increased polarity and altered physicochemical properties [8]. The core tricyclic framework remains conserved across these structural classes, suggesting common biosynthetic origins [18].

Comparative structural analysis reveals that epoxyquinols often possess more extensive hydroxylation of the cyclohexenone ring system, while maintaining the characteristic epoxide bridge [8]. These structural variations contribute to differences in biological activity and provide insights into structure-activity relationships within the epoxyquinone family [19] [18]. The preservation of the epoxyquinone core across these related structures emphasizes the importance of this structural motif in natural product chemistry [8].

PropertyCycloepoxydonEpoxyquinolsPanepoxydone
Core StructureTricyclic epoxyquinoneTricyclic epoxyquinoneTricyclic epoxyquinone
Hydroxylation PatternLimited hydroxylationExtensive hydroxylationModerate hydroxylation
Epoxide PositionConservedConservedConserved
Side ChainPropyl groupVariableDifferent from cycloepoxydon
Biological SourceDeuteromycete strain 45-93Various fungal sourcesFungal sources

XLogP3

-1.3

Wikipedia

Cycloepoxydon

Dates

Last modified: 07-20-2023

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